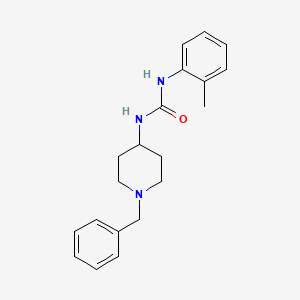
N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus, and hepatitis B virus.
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. The compound has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been found to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, this compound has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
Direcciones Futuras
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea. One potential direction is to investigate the compound's potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, research is needed to optimize the synthesis and purification methods for this compound, with the goal of improving yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methylphenyl)urea involves the reaction of 1-benzyl-4-piperidone with 2-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, and the product is obtained in good yield after purification through recrystallization. The synthesis of this compound has been described in several research papers, and the method has been optimized to obtain high purity and yield of the compound.
Propiedades
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-5-6-10-19(16)22-20(24)21-18-11-13-23(14-12-18)15-17-8-3-2-4-9-17/h2-10,18H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYABVAYGSLVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)
![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
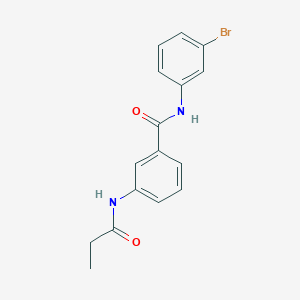
![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

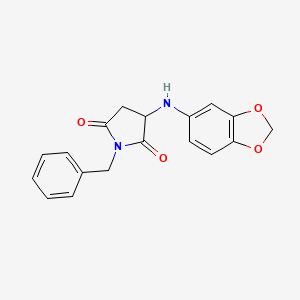
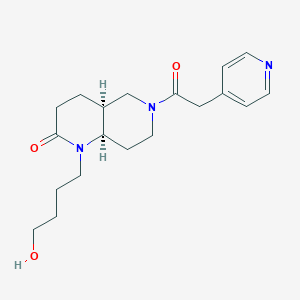
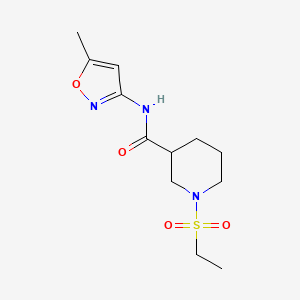
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)